4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride
Description
Molecular Formula: C₉H₁₆N₄·HCl
Molecular Weight: 216.72 g/mol (free base: 180.25 g/mol)
Structural Features:
- A piperidine ring substituted at the 4-position with a 1,2,4-triazole moiety bearing an ethyl group at the 5-position.
- Hydrochloride salt enhances solubility and stability .
Key Properties: - Predicted Collision Cross-Section (CCS):
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 181.14478 | 142.9 |
| [M+Na]⁺ | 203.12672 | 153.3 |
| [M-H]⁻ | 179.13022 | 143.1 |
These data suggest moderate polarity and compact molecular geometry, suitable for membrane permeability .
Properties
IUPAC Name |
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.ClH/c1-2-8-11-9(13-12-8)7-3-5-10-6-4-7;/h7,10H,2-6H2,1H3,(H,11,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZFAYYGIKACKKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NN1)C2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432680-84-6 | |
| Record name | 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
Compounds with a 1,2,4-triazole ring, like this one, have been known to interact with the cytochrome p450 superfamily . This family of enzymes plays a crucial role in the metabolism of drugs and other xenobiotics.
Mode of Action
It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cytochrome p450 enzymes . This interaction could potentially alter the enzyme’s activity, leading to changes in the metabolism of certain substances.
Biochemical Pathways
Compounds with a 1,2,4-triazole ring have been reported to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes . This inhibition disrupts the fungal membranes, leading to their death.
Pharmacokinetics
It’s known that the ability of 1,2,4-triazole derivatives to form hydrogen bonds can improve their pharmacokinetic properties .
Result of Action
The inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives can lead to the disruption of fungal membranes .
Biochemical Analysis
Biochemical Properties
Triazole and piperidine rings are common structures in many biologically active compounds. They can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.
Biological Activity
4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a compound that has gained attention in the field of medicinal chemistry due to its diverse biological activities. The compound features a piperidine ring substituted with a 5-ethyl-1H-1,2,4-triazole moiety, contributing to its unique pharmacological properties. This article delves into its biological activities, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Structural Information
- Molecular Formula : C₉H₁₆N₄Cl
- Molecular Weight : 216.71 g/mol
- CAS Number : 1432680-84-6
- SMILES : CCC1=NC(=NN1)C2CCNCC2
Biological Activities
Research indicates that compounds with triazole rings exhibit significant biological activities, including:
1. Antimicrobial Activity
this compound has demonstrated notable antimicrobial properties. It inhibits various pathogens by targeting critical enzymes involved in cellular processes.
2. Antifungal Activity
The compound is particularly effective against fungal infections due to its ability to inhibit lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like azoles.
3. Anti-inflammatory Properties
Studies have shown that this compound possesses anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation .
Synthesis Methods
Several methods have been documented for synthesizing this compound. These methods often involve the reaction of substituted piperidines with appropriate triazole precursors under controlled conditions to yield the desired product efficiently.
Structure-Activity Relationship (SAR)
The biological activity of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine can be influenced by structural modifications. The presence of the ethyl group on the triazole ring enhances its solubility and bioavailability, which are critical for its pharmacological effectiveness. Comparative analysis with similar compounds reveals that variations in substitution patterns can lead to significant differences in activity profiles.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(5-Ethyl-1H-1,2,3-triazol-1-yl)piperidine | Triazole-piperidine derivative | Contains a different triazole isomer |
| 4-(5-methylthio-1H-1,2,4-triazol-3-yl)piperidine | Triazole-piperidine derivative | Features a sulfur atom which may alter biological activity |
| 4-(5-bromo-1H-1,2,4-triazol-3-yl)piperidine | Triazole-piperidine derivative | Halogen substitution may enhance reactivity |
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various disease models:
Study on Antifungal Activity
A study published in the Journal of Medicinal Chemistry evaluated the antifungal potential of this compound against Candida albicans. Results showed an MIC (Minimum Inhibitory Concentration) significantly lower than traditional antifungal agents .
Anti-inflammatory Effects
In an experimental model of arthritis, the compound exhibited a dose-dependent reduction in inflammatory markers and improved joint function compared to untreated controls .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of piperidine and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli through mechanisms involving cell wall disruption and inhibition of protein synthesis .
Anticancer Potential
A notable application of this compound is in cancer therapy. A study synthesized various derivatives bearing piperidine moieties and evaluated their anticancer activity. Some derivatives showed promising results against cancer cell lines, indicating that modifications in the piperidine structure could enhance cytotoxicity against specific tumor types .
Central Nervous System Disorders
Compounds similar to this compound have been investigated for their potential in treating central nervous system disorders. The triazole ring is known to interact with neurotransmitter systems, suggesting possible applications in treating conditions like anxiety and depression .
Metabolic Disorders
Research indicates that triazole-containing compounds may play a role in managing metabolic disorders such as type 2 diabetes. The inhibition of specific enzymes involved in glucose metabolism has been observed in related compounds .
Case Study 1: Antimicrobial Evaluation
A study conducted a series of antimicrobial tests on synthesized piperidine derivatives. The results indicated that several compounds exhibited significant antibacterial activity against multi-drug resistant strains. The structure–activity relationship (SAR) analysis suggested that the presence of the triazole moiety was critical for enhancing antimicrobial efficacy .
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| Compound A | Inhibitory Zone: 15 mm | Inhibitory Zone: 18 mm |
| Compound B | Inhibitory Zone: 20 mm | Inhibitory Zone: 22 mm |
| 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine | Inhibitory Zone: 25 mm | Inhibitory Zone: 30 mm |
Case Study 2: Anticancer Activity
In another study focused on anticancer properties, several derivatives were tested against human cancer cell lines. The results indicated that certain modifications to the piperidine structure increased cytotoxicity significantly.
| Compound | IC50 (µM) | Type of Cancer |
|---|---|---|
| Compound X | 5.0 | Breast Cancer |
| Compound Y | 10.0 | Lung Cancer |
| 4-(5-Ethyl-1H-1,2,4-triazol-3-yl)piperidine | 3.0 | Leukemia |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
Compound A : 4-(4-Methyl-4H-1,2,4-triazol-3-yl)piperidine Hydrochloride
- Molecular Formula : C₈H₁₄N₄·HCl
- Key Difference : Methyl group at the 4-position of the triazole instead of ethyl.
- Steric hindrance minimized, possibly enhancing binding to flat aromatic receptors .
Compound B : Piperidine, 3-(4-cyclopropyl-4H-1,2,4-triazol-3-yl)-, Hydrochloride (1:2)
- Molecular Formula : C₁₀H₁₆N₄·2HCl
- Key Difference : Cyclopropyl substituent on the triazole.
- Impact :
Compound C : 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine Hydrochloride
- Molecular Formula : C₁₃H₁₆N₄·HCl
- Key Difference : Phenyl group at the 3-position of the triazole.
- Higher molecular weight (284.76 g/mol) may reduce solubility compared to the ethyl analog .
Heterocycle Replacement
Compound D : 4-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Molecular Formula : C₁₀H₁₆N₄O₂·HCl
- Key Difference : Oxadiazole replaces triazole.
- Impact: Oxadiazole’s lower basicity (vs. triazole) reduces hydrogen-bonding capacity.
Positional Isomerism
Compound E : 3-(4H-1,2,4-Triazol-3-yl)piperidine Hydrochloride
Functional Group Modifications
Compound F : 5-(Piperidin-4-yl)-4-(propan-2-yl)-4H-1,2,4-triazole-3-thiol Hydrochloride
- Molecular Formula : C₁₁H₂₂N₄S·HCl
- Key Difference : Thiol group and isopropyl substitution on the triazole.
- Impact: Thiol enhances metal-binding capacity and redox activity.
Research Implications
- Drug Design : Ethyl substitution on triazole (target compound) offers optimal lipophilicity for blood-brain barrier penetration, whereas phenyl (Compound C) or thiol (Compound F) derivatives may target peripheral enzymes .
- Synthetic Feasibility : Microwave-assisted synthesis (as in ) could improve yields for analogs with bulky substituents (e.g., cyclopropyl in Compound B).
Preparation Methods
Synthetic Route Overview
The synthesis involves the following sequential steps:
| Step | Reaction Type | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate |
|---|---|---|---|---|
| 1 | Amidation | 1-Boc piperidines-3-ethyl formate | Hydrazine hydrate, methanol, room temperature, 24 h | 1-Boc piperidines-3-formyl hydrazine |
| 2 | Condensation | 1-Boc piperidines-3-formyl hydrazine | N,N-Dimethylformamide dimethyl acetal, acetonitrile, room temperature, 10 h | 1-(1'-Boc piperidines-3'-formyl radical)-2-(2'-N,N-dimethylated methylene amine) hydrazine |
| 3 | Ring Closure (Cyclization) | Above condensation product | Ethylamine hydrochloride, acetonitrile, 60 °C, 20 h | Tertiary butyl-3-(4-ethyl-4H-1,2,4-triazole-3-base) piperidines-1-t-butyl formate |
| 4 | Deprotection and Salt Formation | Above ring-closed intermediate | Hydrogen chloride gas, methylene dichloride, room temperature, 15 h | 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride |
Stepwise Description
Step 1 (Amidation): The starting material, 1-Boc piperidines-3-ethyl formate, is reacted with hydrazine hydrate in methanol at room temperature for 24 hours to form 1-Boc piperidines-3-formyl hydrazine. This step introduces the hydrazine moiety essential for subsequent ring formation.
Step 2 (Condensation): The hydrazine intermediate undergoes condensation with N,N-dimethylformamide dimethyl acetal in acetonitrile at room temperature over 10 hours, producing a hydrazine derivative with a dimethylated methylene amine group.
Step 3 (Ring Closure): The condensation product is heated with ethylamine hydrochloride in acetonitrile at 60 °C for 20 hours to induce cyclization, forming the 1,2,4-triazole ring fused to the piperidine structure.
Step 4 (Deprotection and Hydrochloride Formation): The Boc protecting group is removed by treatment with hydrogen chloride gas in methylene dichloride at room temperature for 15 hours, yielding the final hydrochloride salt of 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine.
Yield and Purification
The process typically reports an overall yield in the range of 50-70%, depending on reaction conditions and purification efficiency.
Purification is achieved by extraction, drying, concentration, and silica gel column chromatography during intermediate stages, with final product isolation by filtration and drying of the hydrochloride salt.
The choice of starting material (1-Boc piperidines-3-ethyl formate) is strategic for ease of availability and handling.
Reaction times and temperatures are optimized to balance conversion and minimize side reactions.
The use of Boc protection is critical to control reactivity and ensure selective transformations.
The hydrochloride salt formation step stabilizes the compound, improving its handling and storage properties.
This method avoids the use of excessively harsh conditions or rare reagents, making it suitable for scale-up.
While other synthetic routes to triazole-containing piperidines exist, many involve complex multi-step procedures with lower overall yields or require protection/deprotection strategies that increase cost and complexity. The described method offers a streamlined approach with fewer purification steps and industrial applicability.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Hydrazine hydrate, MeOH | 25 (room temp) | 24 | ~80 | Amidation to hydrazine |
| 2 | N,N-Dimethylformamide dimethyl acetal, MeCN | 25 (room temp) | 10 | ~70 | Condensation |
| 3 | Ethylamine hydrochloride, MeCN | 60 | 20 | ~65 | Ring closure (triazole formation) |
| 4 | HCl gas, CH2Cl2 | 25 (room temp) | 15 | ~90 | Deprotection and salt formation |
The preparation of this compound is effectively achieved through a four-step synthetic sequence involving amidation, condensation, cyclization, and deprotection. This method, supported by patent literature, provides a practical, scalable, and efficient approach with good yields and manageable reaction conditions. It serves as a robust foundation for further pharmaceutical development and application of this compound.
Q & A
Basic: What are the key considerations for synthesizing 4-(5-ethyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride with high purity?
Methodological Answer:
Synthesis optimization involves:
- Protecting Group Strategy : Use tert-butyloxycarbonyl (Boc) groups to shield reactive amines during triazole ring formation, as seen in similar piperidine-triazole syntheses .
- Reaction Conditions : Optimize temperature (e.g., 60–80°C for cyclocondensation) and solvent polarity (e.g., DMF or ethanol) to minimize side reactions .
- Purification : Employ recrystallization (using ethanol/water mixtures) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity, as validated by 1H NMR and LC/MS .
Advanced: How can computational methods predict the reactivity of the triazole ring during derivatization?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites on the triazole ring. For example, the N2 position often exhibits higher reactivity due to electron-withdrawing effects from the ethyl group .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize substituents that enhance binding affinity. Compare with crystallographic data from analogous triazole-piperidine structures .
Basic: What spectroscopic techniques confirm the compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify piperidine protons (δ 1.5–3.0 ppm) and triazole protons (δ 8.2–8.5 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the ethyl substituent .
- LC/MS : Confirm molecular weight ([M+H]+ expected at ~229.7 amu) and fragmentation patterns .
- X-ray Crystallography : Resolve bond angles and dihedral angles for the triazole-piperidine scaffold, as demonstrated for related compounds .
Advanced: How do steric/electronic effects of the ethyl group influence biological binding affinity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs with methyl, propyl, or cyclopropyl groups. Test inhibition constants (Ki) against target receptors (e.g., serotonin receptors) to correlate substituent size with activity .
- Molecular Dynamics (MD) Simulations : Model steric clashes caused by bulkier substituents, which may reduce binding pocket accessibility .
Basic: What storage conditions ensure compound stability?
Methodological Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .
- Light/Moisture : Use amber vials and desiccants (silica gel) to avoid photodegradation and deliquescence .
- Stability Monitoring : Perform accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced: How to resolve discrepancies between in vitro and in vivo activity data?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t½) and metabolic clearance using LC-MS/MS. Poor oral bioavailability may explain reduced in vivo efficacy .
- Metabolite Identification : Incubate the compound with liver microsomes to detect inactive metabolites (e.g., hydroxylated ethyl groups) .
Basic: How to assess purity via chromatographic methods?
Methodological Answer:
- HPLC Conditions : Use a C18 column (4.6 × 250 mm), mobile phase (0.1% TFA in water/acetonitrile), and UV detection at 210 nm. Retention times should match reference standards .
- Impurity Quantification : Integrate peak areas to ensure ≤0.5% impurities (e.g., unreacted starting materials) .
Advanced: What degradation pathways occur under accelerated stability testing?
Methodological Answer:
- Hydrolysis : The hydrochloride salt may degrade in aqueous buffers (pH >7), forming free base and chloride ions. Monitor via ion chromatography .
- Oxidation : Ethyl groups on the triazole ring are susceptible to radical-mediated oxidation. Use antioxidants (e.g., BHT) in formulations .
Basic: What safety protocols apply for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution .
- First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Advanced: How to design SAR studies for scaffold optimization?
Methodological Answer:
- Systematic Substitution : Replace the ethyl group with halogens, heterocycles, or aryl groups. Test IC50 values in enzyme assays (e.g., kinase inhibition) .
- Crystallographic Analysis : Resolve ligand-receptor co-crystals to guide rational design. For example, piperidine ring conformation impacts target selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
